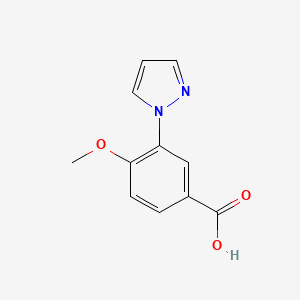

4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid

Description

Significance of Heterocyclic Benzoic Acids in Medicinal Chemistry Research

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are fundamental to medicinal chemistry. A significant percentage of FDA-approved drugs, estimated to be around 60%, feature nitrogen-based heterocyclic cores. rsc.org These structures are prevalent in a vast number of biologically active natural products and pharmaceuticals, including vitamins, hormones, and alkaloids. rsc.org Their ubiquity underscores their critical role in the design and discovery of new therapeutic agents. rsc.orgrsc.org

When a heterocyclic ring is combined with a benzoic acid motif, the resulting molecule often gains valuable properties. The carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets and can improve the pharmacokinetic profile of a compound. nih.gov Derivatives of benzoic acid that incorporate heterocyclic rings have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai This is because such structures can interfere with key biological pathways, such as microbial cell wall synthesis or cancer cell DNA replication. ontosight.ai

Overview of Pyrazole (B372694) as a Privileged Scaffold in Drug Discovery Research

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery. tandfonline.comnih.govbenthamdirect.com This designation is given to molecular frameworks that are capable of binding to multiple biological targets, thus appearing in drugs used for a variety of diseases. The pyrazole nucleus is a key component in numerous FDA-approved medications. benthamdirect.com The number of drugs containing this scaffold has seen a significant increase in recent years. tandfonline.comnih.gov

Examples of successful pyrazole-containing drugs include treatments for cancer (e.g., Crizotinib, Ruxolitinib), inflammatory conditions (e.g., Celecoxib), viral infections (e.g., Lenacapavir), and erectile dysfunction (e.g., Sildenafil). tandfonline.comnih.govbenthamdirect.com The value of the pyrazole scaffold is attributed to its metabolic stability, synthetic accessibility, and its ability to act as a versatile bioisostere, mimicking other chemical groups to enhance binding affinity and selectivity for a target. mdpi.comtandfonline.com Researchers have found that incorporating a pyrazole ring can lead to compounds with improved drug-like properties, such as reduced lipophilicity. mdpi.com

Contextualization of 4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid within Contemporary Chemical Biology

The compound this compound represents a specific molecular design that leverages the beneficial properties of both the pyrazole and benzoic acid components. In the field of chemical biology, which uses small molecules to study and manipulate biological systems, compounds like this serve as valuable probes and starting points for new discoveries.

Research into structurally related pyrazole-benzoic acid derivatives has revealed significant potential, particularly in the development of new antibacterial agents. nih.govnih.gov Studies on various substituted 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives have identified compounds with potent activity against Gram-positive bacteria, including challenging pathogens like Staphylococcus aureus (including MRSA) and Enterococcus species. nih.govmdpi.com These compounds have shown minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL and have demonstrated the ability to inhibit and eradicate bacterial biofilms. nih.govmdpi.com

Research Findings on Related Pyrazole-Benzoic Acid Derivatives

To illustrate the therapeutic potential of the pyrazole-benzoic acid scaffold, the following table summarizes the antibacterial activity of several related compounds against various bacterial strains. These derivatives demonstrate the potent and, in some cases, broad-spectrum activity that motivates the investigation of compounds like this compound.

| Compound Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

|---|---|---|---|

| 3,5-bis(trifluoromethyl)aniline derivative | S. aureus (MRSA) | 0.78 | mdpi.com |

| 3,5-bis(trifluoromethyl)aniline derivative | E. faecalis | 3.12 | mdpi.com |

| 4-bromo-3-methylaniline derivative | S. aureus | 3.12 - 6.25 | mdpi.com |

| Bromo-substituted aniline (B41778) derivative | S. aureus ATCC 33591 | 0.5 | nih.gov |

| 3,5-dichloro-4-fluoro derivative | S. aureus ATCC 33591 | 0.5 | nih.gov |

| Tetrasubstituted aniline derivative | General Bacteria | 0.78 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-10-4-3-8(11(14)15)7-9(10)13-6-2-5-12-13/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYGQJONEIPUJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxy 3 1h Pyrazol 1 Yl Benzoic Acid and Analogues

Established Synthetic Pathways for Pyrazole-Benzoic Acid Derivatives

Conventional synthetic methodologies for pyrazole-benzoic acid derivatives have historically relied on robust and well-understood chemical transformations. These pathways often involve the sequential introduction of the required functional groups onto a pre-existing benzene (B151609) ring or the construction of the pyrazole (B372694) ring from acyclic precursors.

Conventional Synthetic Approaches for Pyrazole Rings

The formation of the pyrazole ring is a cornerstone of many synthetic routes. The most classical and widely employed method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. The versatility of this method allows for the preparation of a wide array of substituted pyrazoles by varying the substituents on both the hydrazine and the dicarbonyl component.

Another common approach is the reaction of α,β-unsaturated aldehydes and ketones with hydrazines. This method proceeds via a Michael addition followed by cyclization and dehydration to afford the pyrazoline, which can then be oxidized to the corresponding pyrazole.

The following table summarizes key conventional synthetic approaches to the pyrazole ring:

| Reaction Name | Reactants | General Product | Key Features |

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound + Hydrazine | Substituted Pyrazole | Highly versatile; regioselectivity can be an issue with unsymmetrical dicarbonyls. |

| Reaction of α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone + Hydrazine | Pyrazoline (oxidized to Pyrazole) | Provides access to pyrazolines as intermediates. |

| Paal-Knorr Synthesis | 1,4-Diketone + Hydrazine | Substituted Pyrrole (can be adapted for pyrazoles with specific starting materials) | Primarily for pyrroles, but variations exist. |

Condensation Reactions in Pyrazole-Benzoic Acid Synthesis

Condensation reactions are pivotal in assembling the pyrazole-benzoic acid scaffold. A plausible conventional route to 4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid could commence with a suitably substituted hydrazine and a dicarbonyl equivalent to form the pyrazole ring, which is then attached to the benzoic acid framework.

For instance, the synthesis could be envisioned starting from 4-methoxy-3-aminobenzoic acid. This precursor can be diazotized and then subjected to a reaction with a 1,3-dicarbonyl compound, although this approach can be complex. A more direct condensation might involve the reaction of a hydrazine with a benzoic acid derivative already containing a 1,3-dicarbonyl-like functionality.

A key challenge in these condensation approaches is achieving the desired regioselectivity, especially when unsymmetrical reagents are used. The reaction conditions, such as pH and solvent, play a crucial role in directing the outcome of the condensation.

Strategies for Introducing the Methoxy (B1213986) Group and Pyrazole Moiety

The introduction of the methoxy group and the pyrazole moiety onto the benzoic acid backbone requires careful strategic planning to ensure correct regiochemistry.

Introducing the Methoxy Group: The methoxy group is typically introduced via nucleophilic aromatic substitution on an activated aromatic ring or through the methylation of a corresponding hydroxybenzoic acid. For example, starting with 3-hydroxy-4-nitrobenzoic acid, the hydroxyl group can be methylated using a reagent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The nitro group can then be reduced to an amine, which serves as a handle for introducing the pyrazole moiety.

Introducing the Pyrazole Moiety: A common strategy for installing the pyrazole ring onto the benzoic acid is to start with a precursor that already contains a nitrogen-based functional group at the desired position. For example, 3-amino-4-methoxybenzoic acid is a viable starting material. chemicalbook.comnih.gov The amino group can be converted into a hydrazine functionality, which can then be cyclized with a 1,3-dicarbonyl compound to form the pyrazole ring. Alternatively, the amino group can be transformed into a diazonium salt, which can then be coupled with a pre-formed pyrazole, though this is less common for N-arylation.

Advanced Synthetic Strategies for Heterocyclic Benzoic Acids

Modern organic synthesis has seen the advent of powerful new methodologies that offer milder reaction conditions, greater functional group tolerance, and enhanced control over regioselectivity. These advanced strategies are particularly valuable for the synthesis of complex molecules like this compound.

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis has revolutionized the formation of carbon-nitrogen bonds, providing efficient pathways for the N-arylation of heterocycles like pyrazole.

Chan-Lam Coupling: The Chan-Lam coupling reaction is a copper-catalyzed cross-coupling of an N-H containing compound with a boronic acid. asianpubs.orgresearchgate.netacs.org In the context of synthesizing this compound, this could involve the coupling of pyrazole with 3-bromo-4-methoxybenzoic acid in the presence of a copper catalyst, a base, and an oxidant (often air). asianpubs.orgnih.gov This method is attractive due to its operational simplicity and the use of readily available starting materials.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine (in this case, pyrazole) and an aryl halide or triflate. wikipedia.orgnumberanalytics.com This reaction is known for its broad substrate scope and high efficiency. A potential route would involve the coupling of pyrazole with a derivative of 3-halo-4-methoxybenzoic acid, such as methyl 3-bromo-4-methoxybenzoate, followed by hydrolysis of the ester to the carboxylic acid. nih.govnih.gov The choice of palladium catalyst and ligand is crucial for the success of this reaction.

The following table provides a comparative overview of these two key transition-metal-catalyzed reactions:

| Reaction | Catalyst | Aryl Source | Nitrogen Source | Key Advantages |

| Chan-Lam Coupling | Copper (e.g., Cu(OAc)₂) | Arylboronic acid | Pyrazole (N-H) | Often milder conditions, can be run in air. asianpubs.orgasianpubs.org |

| Buchwald-Hartwig Amination | Palladium (e.g., Pd(dba)₂) with phosphine (B1218219) ligand | Aryl halide or triflate | Pyrazole (N-H) | Broad substrate scope, high yields, good functional group tolerance. wikipedia.orgnih.gov |

Regioselective Functionalization Techniques in Aromatic Systems

Achieving the correct substitution pattern on the benzoic acid ring is a critical aspect of the synthesis. Regioselective functionalization techniques allow for the precise introduction of substituents at specific positions.

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. acs.orgorganic-chemistry.orgnih.gov In this approach, a directing group on the aromatic ring coordinates to a strong base (typically an organolithium reagent), leading to deprotonation at the adjacent ortho position. The resulting aryl anion can then be trapped with an electrophile. For a molecule like this compound, one could envision a strategy where a directing group on the benzoic acid, potentially the carboxylic acid itself or a protected derivative, is used to introduce a functional group at the 3-position, which is then converted to the pyrazole ring. The methoxy group can also exert a directing effect in electrophilic aromatic substitution reactions, although its influence might be overcome by a stronger directing group like the carboxylate.

Recent advancements in C-H activation/functionalization reactions, often catalyzed by transition metals like ruthenium or rhodium, provide another avenue for the regioselective introduction of substituents onto aromatic rings. nih.gov These methods offer a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials.

Derivatization Strategies for Structural Diversification

The strategic derivatization of the this compound scaffold is a key approach to modulate its physicochemical properties and biological activity. Modifications can be systematically introduced at two primary sites: the benzoic acid moiety and the pyrazole ring.

Chemical Modifications of the Benzoic Acid Moiety

The carboxylic acid group of the benzoic acid moiety is a versatile handle for a variety of chemical transformations, most commonly leading to the formation of amides and esters. These modifications can significantly impact the compound's polarity, solubility, and ability to interact with biological targets.

One common strategy involves the coupling of the benzoic acid with a diverse range of amines to generate a library of benzamides. For instance, in a study focused on structurally related benzamides, 3-hydroxy-4-methoxybenzoic acid was coupled with various amines using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent. nih.gov This approach can be directly applied to this compound to produce a series of amide derivatives. The general synthetic scheme for such a transformation is depicted below:

Scheme 1: General synthesis of amide derivatives of this compound.

A variety of primary and secondary amines can be employed in this reaction, leading to a wide array of N-substituted amides. The choice of the amine component is critical for exploring the chemical space around the benzoic acid core. Below is a table illustrating the types of amines that can be used for this derivatization, based on common practices in medicinal chemistry.

| Amine Type | R Group Examples | Potential Impact on Properties |

| Aliphatic Amines | Methylamine, Cyclohexylamine | Increases lipophilicity |

| Aromatic Amines | Aniline (B41778), 4-Fluoroaniline | Introduces aromatic interactions |

| Heterocyclic Amines | Piperidine, Morpholine | Modulates solubility and metabolic stability |

| Amino Acids | Glycine methyl ester, Alanine ethyl ester | Introduces chirality and polar functional groups |

Similarly, esterification of the carboxylic acid can be achieved by reacting it with various alcohols under acidic conditions or using coupling agents. This modification is often employed to create prodrugs or to alter the pharmacokinetic profile of the parent compound.

Pyrazole Ring Derivatization

The pyrazole ring offers several positions for substitution, allowing for fine-tuning of the electronic and steric properties of the molecule. Key derivatization strategies for the pyrazole moiety include N-alkylation/arylation and C-H functionalization.

Direct C-H functionalization of the pyrazole ring has emerged as a powerful tool for introducing substituents at specific positions. For instance, palladium-catalyzed direct arylation can be used to introduce aryl groups at the C4 or C5 positions of the pyrazole ring. This method avoids the need for pre-functionalized starting materials and allows for the efficient construction of complex molecules.

In a study on related pyrazole-containing compounds, various substituents on the N-phenyl ring of a pyrazole scaffold were shown to significantly alter the antimicrobial properties of the compounds. nih.gov This highlights the importance of exploring substitutions on the pyrazole ring to optimize biological activity.

Furthermore, the pyrazole ring can be synthesized with desired substituents already in place. The Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine, is a classic and versatile method for constructing substituted pyrazoles. By choosing appropriately substituted starting materials, analogues of this compound with various substitution patterns on the pyrazole ring can be prepared.

The following table summarizes potential modifications to the pyrazole ring and their rationale:

| Modification Site | Type of Modification | Reagents/Methods | Rationale for Modification |

| N1-position | Alkylation/Arylation | Alkyl halides, Aryl boronic acids | Modulate steric bulk and electronic properties |

| C4-position | Halogenation | NBS, NCS | Introduce reactive handles for further functionalization |

| C4-position | C-H Arylation | Aryl halides, Palladium catalyst | Explore new binding interactions |

| C5-position | Introduction of substituents | Using substituted hydrazines in synthesis | Investigate the impact of substitution on activity |

Preparation of Compound Libraries for High-Throughput Screening Research

The generation of compound libraries based on the this compound scaffold is a critical step in the drug discovery process. These libraries, containing a large number of structurally related compounds, are essential for high-throughput screening (HTS) to identify initial hits with desired biological activity.

Combinatorial chemistry approaches are well-suited for the rapid synthesis of such libraries. By combining a set of diverse building blocks for the benzoic acid and pyrazole moieties, a large number of unique compounds can be generated. For example, a library of amides can be synthesized in a parallel fashion by reacting this compound with a collection of different amines in a multi-well plate format.

Similarly, a library of compounds with diverse pyrazole substituents can be prepared by utilizing a range of substituted hydrazines in the initial pyrazole synthesis or by applying various C-H functionalization reactions to the core pyrazole structure.

The design of these libraries is often guided by computational methods to ensure broad coverage of the relevant chemical space and to prioritize compounds with drug-like properties. The table below outlines a hypothetical library design based on the derivatization strategies discussed.

| Scaffold Position | Building Block Set 1 (Benzoic Acid Moiety) | Building Block Set 2 (Pyrazole C4-position) | Building Block Set 3 (Pyrazole N1-substituent) | Total Compounds |

| Derivatization | 20 diverse amines | 10 different aryl halides | 5 different alkyl/aryl groups | 1000 |

| Rationale | Explore SAR at the amide position | Investigate the effect of C4-substitution | Modulate overall lipophilicity and steric profile | Rapid identification of initial hits |

Through the systematic application of these synthetic methodologies and derivatization strategies, a comprehensive understanding of the structure-activity relationships for this class of compounds can be achieved, paving the way for the development of novel therapeutic agents.

Structure Activity Relationship Sar Studies of 4 Methoxy 3 1h Pyrazol 1 Yl Benzoic Acid Derivatives

Influence of Substituents on Biological Activities

The biological profile of 4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid derivatives can be significantly modulated by the introduction of different functional groups on the pyrazole (B372694) or benzoic acid rings. These modifications can affect the molecule's size, shape, lipophilicity, and electronic distribution, thereby influencing its interaction with biological targets.

Impact of Halogenation on Bioactivity

The introduction of halogen atoms to the molecular scaffold of pyrazole-containing compounds has been shown to have a pronounced effect on their biological activity. Studies on analogous 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives have demonstrated that halogenation can enhance antibacterial properties. For instance, the presence of a bromo-substituent resulted in a highly potent derivative with minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL. nih.gov Similarly, derivatives with 3-chloro-4-methyl and 4-bromo-3-methyl aniline (B41778) moieties also exhibited potent growth inhibition of various bacterial strains. mdpi.com In contrast, fluoro-substituted derivatives were found to be weak inhibitors of the tested bacteria. nih.gov This suggests that the nature and position of the halogen atom are critical determinants of bioactivity, with lipophilicity and electronic effects playing a significant role.

Table 1: Impact of Halogenation on Antibacterial Activity of Pyrazole Derivatives

| Compound | Substitution | MIC (μg/mL) | Bacterial Strain |

|---|---|---|---|

| Bromo-substituted derivative | 4-bromo | 0.5 | S. aureus |

| Chloro-substituted derivative | 3-chloro-4-methyl | 3.12-6.25 | S. aureus strains |

Role of Methyl and Methoxy (B1213986) Group Orientations

The spatial arrangement of methyl and methoxy groups on the aromatic rings of pyrazole derivatives is a crucial factor governing their biological effects. Research on benzoic acid derivatives has indicated that the change in the position of a methyl group from ortho- to meta- can lead to an increase in certain biological activities. icm.edu.pl In a different study, the replacement of a hydroxyl group with a methoxy group on the phenyl ring of benzimidazole–pyrazole hybrids resulted in a loss of binding affinity, suggesting the importance of hydrogen bonding capabilities at that position. nih.gov Furthermore, in a series of antitubulin agents, a methyl group at the C4-position of the C-ring was found to be critical for their antiproliferative activities. nih.gov These findings underscore the sensitivity of biological targets to the precise orientation and nature of these small functional groups.

Effects of Other Aromatic and Heterocyclic Substitutions

The introduction of various aromatic and heterocyclic moieties to the core structure of pyrazole-based compounds can significantly influence their pharmacological profiles. In the development of meprin inhibitors, N-substitution on the pyrazole ring with lipophilic groups like methyl or phenyl led to a decrease in activity compared to the unsubstituted counterpart. nih.gov Conversely, in a series of antibacterial 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives, the presence of lipophilic substituents on the aniline moiety significantly improved activity. nih.gov The substitution of a thiazole (B1198619) ring with other heterocyclic systems in anticancer agents has also been explored to modulate activity. nih.gov These examples highlight the diverse effects of such substitutions, which can alter the molecule's interaction with its target through steric, electronic, and hydrophobic effects.

Pharmacophore Elucidation and Molecular Recognition

Understanding the key structural features required for a molecule to interact with its biological target is the essence of pharmacophore elucidation. This knowledge is vital for the design of new derivatives with improved affinity and selectivity.

Identification of Key Structural Features for Target Interaction

Several studies on pyrazole-containing inhibitors have shed light on the key structural features necessary for their biological activity. For instance, in a series of pyrazolone (B3327878) derivatives that inhibit xanthine (B1682287) oxidase, the carboxylic group was identified as a crucial feature, forming a salt bridge with an arginine residue and a hydrogen bond with a threonine residue in the enzyme's active site. nuph.edu.ua In the context of Aurora kinase inhibitors, the pyridine (B92270) ring was found to be important for binding to the hinge region of the enzyme, while the pyrazole ring participated in pi-pi stacking interactions. nih.gov The amide linker in another series of inhibitors was shown to form two hydrogen bonds with specific amino acid residues. nih.gov These examples demonstrate that a combination of hydrogen bond donors and acceptors, aromatic rings for stacking interactions, and appropriate linkers are often key components of the pharmacophore for this class of compounds.

Table 2: Key Structural Features and Interactions of Pyrazole Derivatives

| Compound Class | Target | Key Structural Feature | Type of Interaction |

|---|---|---|---|

| Pyrazolone Derivatives | Xanthine Oxidase | Carboxylic acid | Salt bridge, Hydrogen bond |

| Pyrazole-based Kinase Inhibitors | Aurora Kinase | Pyridine ring, Pyrazole ring | Hinge region binding, Pi-pi stacking |

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. Conformational analysis of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives, which act as antitubulin agents, revealed that the presence of a methyl group at the C4-position of the C-ring was vital for maintaining the bioactive conformation and, consequently, the compound's activity. nih.gov This highlights that even small structural changes can significantly alter the preferred conformation of a molecule, thereby affecting its biological efficacy. Understanding the bioactive conformation allows for the design of more rigid analogs that are "pre-organized" for binding, potentially leading to increased potency.

Design Principles for Novel Pyrazole-Benzoic Acid Ligands

Extensive literature reviews did not yield specific structure-activity relationship (SAR) studies or detailed research findings for derivatives of the chemical compound this compound. Research in publicly available scientific databases and peer-reviewed journals has primarily focused on isomeric structures, such as 4-(pyrazol-1-yl)benzoic acid derivatives, or analogs with different substitution patterns on the pyrazole and benzoic acid rings.

While general principles for the design of bioactive pyrazole-containing molecules can be inferred from the broader literature, a specific analysis of how modifications to the this compound scaffold influence biological activity is not currently available. The design of novel ligands based on this specific core would necessitate initial exploratory synthesis and biological screening to establish foundational SAR data. Key considerations for such an exploratory study would involve systematic modifications at several key positions:

The Methoxy Group: Investigating the impact of the size and electronics of the substituent at the 4-position of the benzoic acid ring. This could involve replacing the methoxy group with other alkoxy groups, a hydroxyl group, a halogen, or an alkyl group.

The Pyrazole Ring: Exploring the effect of substitution on the pyrazole moiety. Introducing small alkyl or halogen substituents at the 3', 4', or 5' positions of the pyrazole ring could provide insights into steric and electronic requirements for activity.

The Benzoic Acid Moiety: While the carboxylic acid is often a key pharmacophoric feature for many biological targets, its replacement with bioisosteres such as tetrazoles or acyl sulfonamides could be explored to modulate physicochemical properties and target interactions.

Relative Positioning: The ortho-relationship between the methoxy and pyrazole substituents on the benzoic acid ring is a defining feature. The synthesis and evaluation of isomers (e.g., with the pyrazole at the 2- or 4-position relative to the carboxylic acid) would be crucial in understanding the importance of this specific arrangement for any observed biological activity.

Without experimental data from such studies, it is not possible to provide detailed research findings or generate data tables that are scientifically accurate and specific to the derivatives of this compound. The principles outlined above represent a hypothetical framework for initiating an SAR investigation into this particular chemical scaffold.

Biological Activities and Mechanistic Investigations of 4 Methoxy 3 1h Pyrazol 1 Yl Benzoic Acid Derivatives

Antimicrobial Research Applications

Research into pyrazolyl benzoic acid derivatives has revealed their considerable potential as antimicrobial agents, particularly against challenging Gram-positive pathogens.

Inhibition of Bacterial Growth (Gram-Positive and Gram-Negative Strains)

Substituted pyrazolyl benzoic acid derivatives have demonstrated potent antibacterial activity, primarily against Gram-positive bacteria. Studies have identified compounds with minimum inhibitory concentrations (MICs) as low as 0.78 µg/mL and 0.5 µg/mL against various strains of Staphylococcus and Enterococcus. nih.govnih.gov

One study detailed a series of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives, where specific substitutions on the aniline (B41778) ring significantly influenced antibacterial potency. mdpi.com For instance, a bis(trifluoromethyl)aniline derivative was identified as a highly effective inhibitor of S. aureus strains, with MIC values reaching 0.78 µg/mL. nih.gov This same compound also effectively inhibited Enterococcus faecalis and E. faecium. nih.gov Generally, disubstituted aniline compounds showed enhanced activity compared to their mono-substituted counterparts. mdpi.comnih.gov

Another study on fluorophenyl-substituted pyrazole (B372694) derivatives found that lipophilic and trifluoromethyl or trifluoromethoxy groups improved activity against various bacteria, with MIC values as low as 2 µg/mL. nih.gov Hydrazone derivatives of similar pyrazole benzoic acid structures have also shown potent activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), with MICs as low as 0.78 µg/mL. nih.govnih.gov Some of these hydrazone derivatives also showed effectiveness against the Gram-negative bacterium Acinetobacter baumannii. nih.govnih.gov

| Bacterial Strain | Derivative Type | Reported MIC (µg/mL) | Source |

|---|---|---|---|

| Staphylococcus aureus | Bis(trifluoromethyl)aniline Derivative | 0.78 | nih.gov |

| Enterococcus faecalis | Bis(trifluoromethyl)aniline Derivative | 3.12 | nih.gov |

| Bacillus subtilis | 4-fluoro-3-methyl aniline Derivative | 12.5 | nih.gov |

| S. aureus (MRSA) | Hydrazone Derivative | 0.78 | nih.gov |

| Acinetobacter baumannii | Hydrazone Derivative | 0.78 | nih.gov |

Anti-Biofilm Properties and Biofilm Eradication Research

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. Several pyrazolyl benzoic acid derivatives have been investigated for their ability to inhibit biofilm formation and eradicate established biofilms. nsf.gov

Certain potent antibacterial derivatives were found to be effective at both inhibiting and eradicating biofilms of S. aureus and E. faecalis. nih.govnih.gov In studies involving E. faecalis, one derivative inhibited over 90% of biofilm growth across multiple tested concentrations. nih.gov Against S. aureus biofilms, other derivatives demonstrated very strong inhibition at concentrations including 2x, 1x, and 0.5x their MIC values. nih.gov These compounds are also noted to be effective against bacteria in both their planktonic (free-floating) and biofilm-associated states. nih.gov

| Bacterial Strain | Derivative | Activity | Source |

|---|---|---|---|

| Enterococcus faecalis | Bis(trifluoromethyl)aniline Derivative | >90% biofilm inhibition | nih.gov |

| Staphylococcus aureus | Compound 10 | Strong inhibition at 2x, 1x, 0.5x MIC | nih.gov |

| Staphylococcus aureus | Compound 11 | Strong inhibition at 2x, 1x, 0.5x MIC | nih.gov |

Investigation of Resistance Development Mechanisms

A critical aspect of developing new antimicrobial agents is understanding the potential for bacteria to develop resistance. Studies on pyrazolyl benzoic acid derivatives have shown promising results in this area. Multi-step resistance assays revealed a very low tendency for S. aureus and E. faecalis to develop resistance to these compounds. nih.gov In multiple passage studies, bacteria exhibited minimal development of resistance, with the MIC increasing by no more than a factor of two. nih.govnih.gov This suggests that these compounds may have a durable mechanism of action that is less prone to circumvention by bacterial mutations.

In Vitro Studies on Microbial Susceptibility

The antimicrobial properties of these derivatives have been characterized through a variety of in vitro assays. Standard broth microdilution methods are routinely used to determine the Minimum Inhibitory Concentration (MIC) against panels of both Gram-positive and Gram-negative bacterial strains. nih.govmdpi.com

To distinguish between bacteriostatic (growth-inhibiting) and bactericidal (bacteria-killing) activity, assays to determine the Minimum Bactericidal Concentration (MBC) and time-kill assays are performed. nih.gov Many of the potent pyrazolyl benzoic acid derivatives have been shown to be bactericidal, a property consistent with their proposed mechanism of disrupting the bacterial cell membrane. nih.gov The investigation into their mode of action has included membrane permeability assays, flow cytometry, and protein leakage assays, which indicate that these compounds compromise the integrity of the bacterial cell membrane. nih.govnih.gov

Anti-Inflammatory Potential and Related Research

The pyrazole nucleus is a core component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. nih.govtandfonline.com This has prompted research into the anti-inflammatory potential of other pyrazole derivatives.

Studies on various pyrazole analogues have demonstrated significant anti-inflammatory activity, often linked to the inhibition of key enzymes in the inflammatory cascade like COX and lipoxygenase (LOX). tandfonline.comnih.gov For example, a study of pyrazole derivatives reported compounds that were more potent against the COX-2 isozyme than COX-1 and showed significant in vivo anti-inflammatory effects. tandfonline.com One derivative containing a benzoic acid substitution was identified as a particularly potent anti-inflammatory agent. researchgate.net While direct research on 4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid derivatives is less detailed in this area, the established anti-inflammatory properties of the broader pyrazole class suggest this is a promising avenue for future investigation.

Anticancer Research Applications

The pyrazole scaffold is present in a number of clinical anticancer therapeutics, highlighting its importance in oncology research. nih.gov Derivatives of pyrazole have been investigated for their cytotoxic effects against various cancer cell lines, acting through diverse mechanisms. bohrium.com

Research has shown that pyrazole derivatives can exhibit potent antiproliferative activity. japsonline.com For instance, certain pyrazolyl analogues have demonstrated significant anticancer effects against human colon cancer cell lines, with one compound showing an IC₅₀ value of 4.2 µM. nih.gov The mechanism for some of these compounds has been linked to the inhibition of enzymes such as xanthine (B1682287) oxidase. nih.gov Other pyrazole derivatives have been evaluated for activity against breast cancer (MCF-7), liver cancer (HepG2), and cervical cancer (HeLa) cell lines, with some compounds showing IC₅₀ values in the low micromolar range. mdpi.com A pyrazole carbaldehyde derivative was found to be a potent PI3 kinase inhibitor, exhibiting excellent cytotoxicity against MCF-7 breast cancer cells with an IC₅₀ of 0.25 µM. mdpi.com These findings underscore the potential of the pyrazolyl benzoic acid framework as a basis for the development of novel anticancer agents. japsonline.com

In Vitro Cytotoxicity Assessments

Target Identification in Cancer Pathways

Specific molecular targets within cancer pathways for this compound and its derivatives have not been elucidated in the available scientific literature. Research on other pyrazole-based compounds has suggested various mechanisms of anticancer activity. For example, certain pyrazole derivatives have been found to induce apoptosis through the accumulation of reactive oxygen species (ROS), leading to mitochondrial depolarization and caspase activation. Additionally, disruption of microtubule formation and cell cycle arrest have been observed with other pyrazole-containing molecules. Some pyrazole analogs are also suggested to inhibit specific protein kinases and tumor growth factors, which are crucial for cancer progression. However, without direct experimental evidence, it is not possible to attribute these mechanisms to this compound.

Exploration of Other Therapeutic Modalities (e.g., Antioxidant, Analgesic, Anticonvulsant)

There is a lack of specific data in the scientific literature regarding the antioxidant, analgesic, or anticonvulsant activities of this compound and its direct derivatives. The broader family of pyrazole derivatives has been a subject of interest for these therapeutic applications.

Antioxidant Activity: Various pyrazole hybrids have been synthesized and evaluated for their antioxidant potential. For example, a series of benzodioxole-pyrazole hybrids demonstrated significant antioxidant activities in various assays.

Analgesic Activity: The analgesic properties of numerous pyrazole derivatives have been reported. For instance, certain benzodioxole-pyrazole hybrids have shown potent in vivo analgesic effects. The mechanism for some pyrazole derivatives is thought to involve the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.

Anticonvulsant Activity: While the pyrazole scaffold is present in compounds investigated for anticonvulsant properties, no specific studies on this compound were identified. Studies on other methoxy-substituted compounds, such as a series of 4-methoxybenzanilide derivatives, have shown anticonvulsant effects in animal models.

Mechanistic Elucidation of Biological Actions

While direct mechanistic studies on this compound are limited, research on structurally related pyrazole-benzoic acid derivatives provides insights into potential mechanisms of action, particularly in the context of antibacterial activity.

Derivatives of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid have been identified as inhibitors of fatty acid biosynthesis (FAB) in bacteria. CRISPRi (clustered regularly interspaced short palindromic repeats interference) studies have been employed to determine that these compounds target the FAB pathway, which is essential for bacterial survival and proliferation.

The pyrazole nucleus is a core component of numerous compounds designed as inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial agents. While not specific to the title compound, it is a well-established mechanism for many pyrazole derivatives.

Studies on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives have indicated that these compounds can modulate bacterial membrane permeability. This action is considered a plausible mode of their antibacterial effect, leading to disruption of cellular integrity and function. Bactericidal action observed with these compounds is consistent with them being membrane disruptors.

Enzyme Inhibition Studies (e.g., CSE)

Research into the specific enzyme inhibitory properties of this compound, particularly against cystathionine (B15957) γ-lyase (CSE), is not extensively documented in publicly available scientific literature. As a result, there is a notable absence of detailed research findings, including data on inhibitory concentrations (such as IC50 values) or the specific mechanisms by which this compound might interact with CSE or other enzymes.

However, the broader class of pyrazole-containing compounds has been a subject of interest in the study of enzyme inhibition. As an illustrative example, a related but structurally distinct pyrazole derivative, known as NL3, has been identified as an inhibitor of bacterial CSE (bCSE). This compound, chemically identified as 3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid, demonstrates the potential of the pyrazole scaffold in the design of CSE inhibitors.

Studies have reported specific inhibitory concentrations for NL3 against both bacterial and human forms of CSE. The IC50 value of NL3 for bacterial CSE has been determined to be 0.7 µM, while its IC50 for human CSE (hCSE) is 3.4 µM. dcchemicals.comtargetmol.comnih.gov This data indicates a degree of selectivity for the bacterial enzyme over its human counterpart. The investigation of such compounds is often linked to efforts to potentiate the effects of antibiotics against pathogenic bacteria. dcchemicals.comnih.gov

The inhibitory activity of NL3 against CSE highlights the potential for pyrazole-based structures to interact with and modulate the function of this enzyme. However, it is crucial to emphasize that these findings pertain to a different molecule and cannot be directly extrapolated to this compound. The specific biological activities and enzyme inhibition profile of this compound remain an area requiring further scientific investigation.

Table 1: Enzyme Inhibition Data for the Comparative Compound NL3

| Compound Name | Target Enzyme | IC50 (µM) |

| 3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid (NL3) | Bacterial CSE | 0.7 |

| 3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid (NL3) | Human CSE | 3.4 |

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules. These calculations help in understanding the molecule's stability, reactivity, and the nature of its chemical bonds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate and accept electrons, respectively. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For 4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid, the HOMO is likely distributed over the electron-rich pyrazole (B372694) and methoxy-substituted benzene (B151609) rings, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be expected to be located over the benzoic acid moiety, particularly the carboxyl group, which can accept electrons. The calculated HOMO-LUMO energy gap would provide a quantitative measure of the molecule's reactivity, indicating its propensity to engage in chemical reactions. researchgate.net Charge transfer within the molecule is a likely phenomenon, as suggested by studies on similar compounds. researchgate.net

Table 1: Illustrative HOMO-LUMO Energy Profile Data This table is illustrative as specific experimental data for this compound is not available.

| Parameter | Description | Expected Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher chemical reactivity. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. researchgate.net Green areas represent neutral potential. researchgate.net

In the case of this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl and methoxy (B1213986) groups, as well as one of the nitrogen atoms of the pyrazole ring, indicating these as sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential, highlighting its role as a hydrogen bond donor. This detailed charge distribution map is instrumental in understanding non-covalent interactions, which are critical for biological activity.

Global chemical reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity and stability. researchgate.net These descriptors, calculated using methods like DFT, include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.netresearchgate.net

For this compound, these descriptors would offer a deeper understanding of its chemical behavior. For instance, a high electronegativity would suggest a strong ability to attract electrons, while chemical hardness would indicate resistance to changes in its electron distribution. These parameters are crucial for predicting how the molecule will behave in a biological environment and for designing derivatives with tailored reactivity.

Table 2: Global Chemical Reactivity Descriptors This table is illustrative as specific experimental data for this compound is not available.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) binds to a protein target.

Given the structural features of this compound, which contains a pyrazole ring known for a wide range of therapeutic properties, it is plausible that it could target various enzymes or receptors. nih.gov For instance, pyrazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX) or as antibacterial agents targeting fatty acid biosynthesis. nih.govresearchgate.net Molecular docking studies would involve screening the compound against a library of known protein structures to identify potential biological targets. This in silico screening can prioritize experimental testing and uncover novel therapeutic applications.

Once a putative target is identified, molecular docking can predict the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), and visualize the specific interactions between the ligand and the protein's active site. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For this compound, the carboxylic acid group is a prime candidate for forming strong hydrogen bonds with amino acid residues like arginine, lysine, or histidine in a protein's active site. The pyrazole ring and the benzene ring can engage in hydrophobic and π-π stacking interactions. Identifying these "interaction hotspots" is crucial for understanding the mechanism of action and for designing more potent and selective analogs through structure-based drug design.

Conformational Flexibility in Binding Sites

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt specific conformations that are complementary to the binding site of a biological target. The conformational flexibility of this compound plays a crucial role in its interaction with protein binding pockets. This flexibility arises from the rotation around single bonds, primarily the bond connecting the pyrazole ring to the benzoic acid moiety and the bond of the methoxy group.

Computational methods such as molecular mechanics and quantum mechanics are employed to explore the conformational landscape of this compound. By systematically rotating the key dihedral angles, a potential energy surface can be generated, identifying low-energy, stable conformations. The degree of conformational freedom can significantly influence the molecule's ability to adapt to the specific shape and electrostatic environment of a binding site. A high degree of flexibility may allow for an induced-fit mechanism of binding, where both the ligand and the protein undergo conformational changes to achieve optimal interaction.

Table 1: Predicted Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (Pyrazole-Benzoic Acid) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 30° | 0.0 |

| 2 | -35° | 0.5 |

| 3 | 150° | 2.1 |

| 4 | -145° | 2.3 |

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While static modeling provides a snapshot of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of the interactions between this compound and its target protein over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the fluctuations and conformational changes of the ligand-protein complex.

MD simulations are instrumental in assessing the stability of the binding pose predicted by molecular docking. By observing the trajectory, researchers can determine if the ligand remains stably bound within the active site or if it dissociates. Furthermore, these simulations can elucidate the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to binding affinity. The persistence of these interactions over the simulation time is a strong indicator of their importance for the stability of the complex.

The dynamic nature of these simulations can also reveal the role of water molecules in the binding site, which can mediate interactions between the ligand and the protein. For this compound, MD simulations can track the stability of hydrogen bonds formed by the carboxylic acid and the nitrogen atoms of the pyrazole ring, as well as the hydrophobic interactions involving the aromatic rings.

In Silico ADMET Predictions for Research Compound Profiling

The success of a drug candidate is not solely dependent on its biological activity but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction models are crucial for profiling research compounds like this compound early in the drug discovery process, helping to identify potential liabilities and guide chemical modifications. researchgate.net

Predictive absorption models estimate a compound's ability to be absorbed into the bloodstream, typically after oral administration. These models are often based on physicochemical properties such as lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors, often guided by frameworks like Lipinski's Rule of Five. mdpi.com

For this compound, computational tools can predict its intestinal absorption and cell permeability. Models such as Caco-2 cell permeability and human intestinal absorption (HIA) are commonly used. A favorable prediction in these models suggests a higher likelihood of good oral bioavailability.

Table 2: Predicted Physicochemical and Absorption Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Weight | 218.21 g/mol |

| logP | 2.1 |

| Polar Surface Area | 71.5 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Predicted Caco-2 Permeability | Moderate |

| Predicted Human Intestinal Absorption | High |

Metabolic stability is a critical parameter that influences a drug's half-life and duration of action. In silico models can predict the susceptibility of a compound to metabolism by enzymes such as the cytochrome P450 (CYP) family. These models identify potential sites of metabolism on the molecule, which are positions that are chemically reactive and accessible to metabolic enzymes.

For this compound, the methoxy group and the aromatic rings are potential sites for metabolism. For instance, the methoxy group could undergo O-demethylation, and the aromatic rings could be hydroxylated. By predicting these metabolic "hotspots," medicinal chemists can consider modifications to block these positions and enhance the compound's metabolic stability, potentially by introducing fluorine atoms or other metabolically robust groups. nih.gov

Table 3: Predicted Metabolic Liabilities of this compound

| Potential Metabolic Reaction | Predicted Site |

|---|---|

| O-demethylation | Methoxy group |

| Aromatic hydroxylation | Benzoic acid ring |

| Aromatic hydroxylation | Pyrazole ring |

Future Research Directions and Translational Perspectives

Development of Next-Generation Pyrazole-Benzoic Acid Analogues

The structural framework of 4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid offers numerous avenues for chemical modification to develop next-generation analogues with enhanced potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on systematic structure-activity relationship (SAR) studies to understand the contribution of each part of the molecule to its biological activity.

Key areas for modification include:

Substitution on the Pyrazole (B372694) Ring: Introducing various substituents (e.g., alkyl, halogen, nitro groups) at different positions of the pyrazole ring could significantly influence the compound's electronic and steric properties, potentially leading to improved target binding.

Modification of the Benzoic Acid Moiety: The carboxylic acid group can be esterified, converted to amides, or replaced with other acidic bioisosteres (e.g., tetrazole) to modulate the compound's acidity, solubility, and cell permeability.

Alterations to the Methoxy (B1213986) Group: The methoxy group on the benzene (B151609) ring can be replaced with other alkoxy groups of varying chain lengths or with electron-withdrawing or electron-donating groups to fine-tune the electronic environment of the aromatic ring.

An illustrative example of a potential SAR study is presented in Table 1, showcasing hypothetical analogues and their projected biological activities based on common medicinal chemistry principles.

Table 1: Hypothetical Analogues of this compound and their Potential Biological Activities

| Compound ID | R1 (on Pyrazole) | R2 (on Benzene) | R3 (Carboxylic Acid Bioisostere) | Predicted Activity (IC50, µM) |

|---|---|---|---|---|

| Parent | H | OCH3 | COOH | 5.2 |

| Analog-1 | CH3 | OCH3 | COOH | 2.8 |

| Analog-2 | Cl | OCH3 | COOH | 1.5 |

| Analog-3 | H | OH | COOH | 7.1 |

| Analog-4 | H | OCH3 | Tetrazole | 4.9 |

Exploration of Novel Biological Targets and Therapeutic Areas

While the primary biological targets of this compound are yet to be fully elucidated, the pyrazole scaffold is known to interact with a wide range of biological targets. Future research should aim to identify and validate novel targets for this compound and its analogues.

Potential therapeutic areas to explore include:

Oncology: Many pyrazole derivatives have demonstrated anti-proliferative activity by inhibiting various kinases involved in cancer signaling pathways. Screening this compound against a panel of cancer cell lines and kinases could reveal its potential as an anticancer agent.

Inflammatory Diseases: The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. Investigating the inhibitory activity of this compound against COX-1 and COX-2 could open up avenues for its development as an anti-inflammatory agent.

Infectious Diseases: Research has shown that some pyrazole derivatives possess antibacterial and antifungal properties. nih.govnih.govmdpi.com Screening against a broad spectrum of pathogenic microorganisms could identify potential anti-infective applications.

Advanced Methodologies in Synthesis and Characterization

The efficient and scalable synthesis of this compound and its analogues is crucial for further development. Future research should focus on developing more advanced and sustainable synthetic methodologies.

Potential improvements in synthesis could involve:

Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times and improve yields compared to conventional heating methods.

Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, leading to higher purity and safer production processes.

Green Chemistry Approaches: Utilizing environmentally benign solvents and catalysts will be essential for sustainable large-scale synthesis.

For characterization, advanced analytical techniques will be indispensable. While standard methods like NMR and mass spectrometry are fundamental, more sophisticated techniques will be required for a deeper understanding of the compound's properties.

Table 2: Advanced Characterization Techniques and their Applications

| Technique | Application |

|---|---|

| X-ray Crystallography | Determination of the three-dimensional molecular structure, providing insights into intermolecular interactions. |

| Computational Chemistry | Prediction of molecular properties, such as electronic structure, reactivity, and spectroscopic data. chemscene.com |

| High-Performance Liquid Chromatography (HPLC) | Chiral separation of enantiomers if asymmetric analogues are synthesized. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can be leveraged to accelerate the design and optimization of novel analogues of this compound.

Applications of AI and ML in this context include:

Predictive Modeling: Building quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

De Novo Drug Design: Using generative models to design novel molecules with desired properties from scratch.

Pharmacokinetic and Toxicity Prediction: Employing machine learning algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, reducing the likelihood of late-stage failures.

Preclinical Research Avenues for Lead Compound Development

Once potent and selective lead compounds are identified from the developed analogues, a comprehensive preclinical research program will be necessary to evaluate their therapeutic potential.

Key preclinical studies will include:

In Vitro Pharmacology: Detailed characterization of the lead compound's mechanism of action, including target engagement and downstream signaling effects.

In Vivo Efficacy Studies: Evaluation of the compound's therapeutic efficacy in relevant animal models of the targeted disease.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the compound's profile in animals to establish a relationship between dose, exposure, and therapeutic effect.

Toxicology and Safety Pharmacology: Comprehensive assessment of the compound's safety profile to identify any potential adverse effects before moving to clinical trials.

Q & A

Q. What are the standard synthetic routes for 4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via coupling reactions between pyrazole derivatives and substituted benzoic acids. For example, Mannich reactions (as seen in analogous systems) can introduce pyrazole moieties to aromatic cores under reflux conditions with ethanol and glacial acetic acid as solvents . Yield optimization often requires precise stoichiometric ratios (e.g., 1:1 molar equivalents of reactants) and temperature control (e.g., 65°C for 4 hours). Impurities like unreacted starting materials can be minimized via recrystallization from methanol .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

- 1H NMR : Focus on aromatic proton splitting patterns (e.g., pyrazole protons at δ 7.5–8.5 ppm and methoxy groups at δ 3.8–4.0 ppm) .

- IR Spectroscopy : Identify carbonyl (C=O) stretching near 1720 cm⁻¹ and O–H/N–H bonds at 3400–3500 cm⁻¹ .

- Mass Spectrometry : Confirm molecular weight with ESI-MS or MALDI-TOF, ensuring peaks align with the theoretical mass (C₁₁H₁₀N₂O₃: ~218.20 g/mol).

Q. How can researchers validate the purity of this compound, and what analytical methods are recommended?

Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%). Complementary techniques include TLC (silica gel, ethyl acetate/hexane eluent) and melting point analysis (compare observed mp with literature values, e.g., analogs like 3-(1-methyl-1H-pyrazol-5-yl)benzoic acid melt at 138.5–139.5°C ).

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL is critical for resolving ambiguities in bond angles or torsional strain. For example, SHELXL’s refinement algorithms can address challenges like twinning or high thermal motion in the pyrazole ring . Pair with Hirshfeld surface analysis to validate intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups).

Q. What strategies optimize biological activity in derivatives of this compound, particularly for antimicrobial applications?

Structure-activity relationship (SAR) studies suggest modifying the pyrazole substituents (e.g., introducing halogens or fluorinated groups) enhances antimicrobial potency. For instance, hydrazone derivatives of similar benzoic acids show improved activity against Staphylococcus aureus when electron-withdrawing groups are added to the pyrazole ring . Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes like dihydrofolate reductase.

Q. How can researchers mitigate challenges in synthesizing coordination complexes using this compound as a ligand?

The carboxylic acid group enables metal coordination, but solubility issues may arise in non-polar solvents. Pre-treat the compound with triethylamine to deprotonate the carboxylic acid, improving solubility in DMF or DMSO for reactions with metal salts (e.g., Zn²⁺, Cu²⁺) . Monitor reaction progress via UV-Vis spectroscopy to detect ligand-to-metal charge transfer bands.

Q. What experimental models are suitable for studying its potential hypoglycemic activity, and how should data contradictions be addressed?

In vivo models (e.g., streptozotocin-induced diabetic rats) can assess glucose-lowering effects. Measure blood glucose levels and compare with controls. If contradictory results arise (e.g., variable LDH release in hepatocytes ), conduct dose-response studies and use Western blotting to verify downstream signaling pathways (e.g., AMPK activation).

Q. How can advanced NMR techniques resolve spectral overlap in structurally similar analogs?

Employ 2D NMR (e.g., HSQC, HMBC) to distinguish overlapping pyrazole and aromatic protons. For example, HMBC correlations can confirm connectivity between the methoxy group and the benzoic acid core, reducing ambiguity in crowded regions .

Methodological Notes

- Crystallography : Always cross-validate SHELXL-refined structures with PLATON checks for missed symmetry or disorder .

- Biological Assays : Include positive controls (e.g., metformin for hypoglycemic studies) and statistical validation (e.g., ANOVA with post-hoc tests) .

- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, stirring rate) to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.